Furan-2-yl(3-methyl-4-propylphenyl)methanol Furan-2-yl(3-methyl-4-propylphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15844752
InChI: InChI=1S/C15H18O2/c1-3-5-12-7-8-13(10-11(12)2)15(16)14-6-4-9-17-14/h4,6-10,15-16H,3,5H2,1-2H3
SMILES:
Molecular Formula: C15H18O2
Molecular Weight: 230.30 g/mol

Furan-2-yl(3-methyl-4-propylphenyl)methanol

CAS No.:

Cat. No.: VC15844752

Molecular Formula: C15H18O2

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-yl(3-methyl-4-propylphenyl)methanol -

Specification

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
IUPAC Name furan-2-yl-(3-methyl-4-propylphenyl)methanol
Standard InChI InChI=1S/C15H18O2/c1-3-5-12-7-8-13(10-11(12)2)15(16)14-6-4-9-17-14/h4,6-10,15-16H,3,5H2,1-2H3
Standard InChI Key RFVCLOOFRXXRMA-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C=C(C=C1)C(C2=CC=CO2)O)C

Introduction

Structural and Molecular Characteristics

Furan-2-yl(3-methyl-4-propylphenyl)methanol features a furan ring (a five-membered aromatic oxygen heterocycle) connected to a 3-methyl-4-propylphenyl group via a methanol bridge. The furan ring contributes electron-rich aromaticity, while the substituted phenyl group introduces steric and electronic effects that influence reactivity. The methanol moiety (-CH2_2OH) provides a site for further functionalization, such as oxidation or esterification .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H18O2\text{C}_{15}\text{H}_{18}\text{O}_{2}
Molecular Weight230.30 g/mol
Purity≥97–98%
CAS Number1281536-64-8
AppearanceNot reported

The compound’s structure is validated via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), as indicated by batch-specific Certificates of Analysis (COA) .

Synthesis and Scalable Production

Industrial synthesis of Furan-2-yl(3-methyl-4-propylphenyl)methanol involves multistep organic reactions, typically starting with the coupling of furan derivatives and substituted benzaldehydes. Aromsyn Co., a leading manufacturer, employs custom synthesis protocols to produce the compound at scales ranging from grams to kilograms .

Reaction Pathways

The synthesis likely proceeds through a Grignard or organometallic coupling strategy, where a furan-based nucleophile reacts with a 3-methyl-4-propylbenzaldehyde electrophile. For example:

  • Formation of the Grignard Reagent:
    Furan-2-ylmagnesium bromide is prepared by reacting furan with magnesium in an anhydrous ether solvent.

  • Nucleophilic Addition:
    The Grignard reagent attacks 3-methyl-4-propylbenzaldehyde, forming a secondary alcohol intermediate.

  • Workup and Purification:
    Acidic hydrolysis yields the crude product, which is purified via recrystallization or column chromatography .

Industrial Optimization

Large-scale production utilizes continuous flow reactors to enhance yield and consistency. Critical parameters include temperature control (80–110°C), solvent selection (tetrahydrofuran or diethyl ether), and catalyst choice (e.g., magnesium or zinc) . Post-synthesis, the product undergoes rigorous quality checks, including HPLC for purity assessment and NMR for structural confirmation .

Applications in Research and Industry

Furan-2-yl(3-methyl-4-propylphenyl)methanol is prized for its dual functionality as an alcohol and aromatic compound, enabling diverse applications:

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. Its furan and phenyl groups are integral to pharmacophores targeting antimicrobial and anti-inflammatory pathways . For instance, derivatives of this alcohol have been explored as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory responses .

Functional Materials

In materials science, the compound’s aromaticity and stability make it suitable for synthesizing polymers and ligands. It acts as a monomer in polyfuran-based conductive polymers, which exhibit applications in organic electronics .

Coupling Reactions

The methanol group participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex biaryl systems. These reactions are pivotal in agrochemical and pharmaceutical synthesis .

Analytical Characterization

Quality control protocols for Furan-2-yl(3-methyl-4-propylphenyl)methanol emphasize structural integrity and purity:

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the presence of the furan ring (δ 6.2–7.4 ppm for aromatic protons) and methanol group (δ 4.5–5.0 ppm) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/zm/z 230.30 .

Chromatographic Methods

HPLC with UV detection ensures purity ≥97%, while gas chromatography (GC) monitors residual solvents .

Future Directions and Challenges

Despite its utility, gaps remain in understanding the compound’s environmental impact and metabolic pathways. Future research should prioritize:

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

  • Biological Studies: Investigating toxicity profiles and biodegradability.

  • Advanced Applications: Exploring roles in metal-organic frameworks (MOFs) or drug delivery systems.

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